2-(Methoxycarbonyl)-3-methylbutanoic acid
Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include information on its reactivity, stability, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral data .Scientific Research Applications
Lewis Acid-Catalyzed Reactions : Tanaka et al. (1988) investigated the Lewis acid-catalyzed reactions of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoyl chloride, which yielded rotameric ketones. This study highlights the potential of such compounds in chemical synthesis and catalysis (Tanaka et al., 1988).
Synthesis of Enantiopure Compounds : Andrushko et al. (2008) demonstrated the enantioselective hydrogenation of a derivative of 2-(Methoxycarbonyl)-3-methylbutanoic acid, which is a key intermediate in the preparation of Aliskiren, a medication used to treat high blood pressure (Andrushko et al., 2008).
Biosynthesis in Plant Species : A study by Chisholm (1973) revealed the synthesis of 3-methoxycarbonylpropylglucosinolate in Erystmum species through methylation and conversion processes involving 2-(Methoxycarbonyl)-3-methylbutanoic acid derivatives (Chisholm, 1973).
Antibacterial Activity : Kim et al. (1984) studied 2-[(methoxycarbonyl)methylene]cephalosporins, which showed significant in vitro Gram-positive antibacterial activity. This makes them promising candidates for pharmaceutical applications (Kim et al., 1984).
Biotechnological Processes : Rohwerder and Müller (2010) discussed the potential of biotechnological processes to produce large-scale 2-hydroxyisobutyric acid from renewable carbon sources, showcasing an eco-friendly alternative to conventional chemistry (Rohwerder & Müller, 2010).
Methoxycarbonylation of Alkynes : A study by Magro et al. (2010) found that methoxycarbonylation of alkynes catalyzed by palladium complexes can selectively form unsaturated esters or cascade reactions to α,ω-diesters. This demonstrates the compound's role in complex organic synthesis (Magro et al., 2010).
Flavor Compounds in Apples : Research by Schumacher et al. (1998) indicated that apple flavor is largely derived from 2-methyl-branched volatiles, including derivatives of 2-(Methoxycarbonyl)-3-methylbutanoic acid. This study highlights its importance in food science and flavor chemistry (Schumacher et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxycarbonyl-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4(2)5(6(8)9)7(10)11-3/h4-5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYBFZWJFOROCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544171 | |
Record name | 2-(Methoxycarbonyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103495-93-8 | |
Record name | 2-(Methoxycarbonyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.